molecular formula C17H23N3O6S B2785492 methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate CAS No. 1235192-06-9

methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate

Cat. No.: B2785492
CAS No.: 1235192-06-9
M. Wt: 397.45
InChI Key: GHCJLQIRBXQOHS-UHFFFAOYSA-N
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Description

methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability, often employing advanced techniques such as automated synthesis and real-time monitoring.

Chemical Reactions Analysis

Types of Reactions

methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: It serves as a building block for the production of various organic compounds and materials.

Mechanism of Action

The mechanism of action of methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets and pathways. The piperidine ring and sulfonyl group may play crucial roles in binding to enzymes or receptors, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinemethanol: A related compound with a piperidine ring and hydroxyl group.

    Methyl 4-piperidin-4-yl-benzate Hydrochloride: Another derivative of piperidine with similar structural features.

Uniqueness

methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[[2-[(1-methylsulfonylpiperidin-4-yl)methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6S/c1-26-17(23)13-3-5-14(6-4-13)19-16(22)15(21)18-11-12-7-9-20(10-8-12)27(2,24)25/h3-6,12H,7-11H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCJLQIRBXQOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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